ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride can be compared with other pyrazole derivatives such as:
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride: Similar structure but with a cyclopropyl group, which may alter its reactivity and biological activity.
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate hydrochloride: Contains a tert-butyl group, providing steric hindrance and potentially different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C7H12ClN3O2 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-6(8)3-4-9-10;/h3-4H,2,5,8H2,1H3;1H |
InChI Key |
PJHLPDVYNVWSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)N.Cl |
Origin of Product |
United States |
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